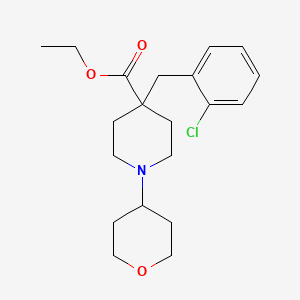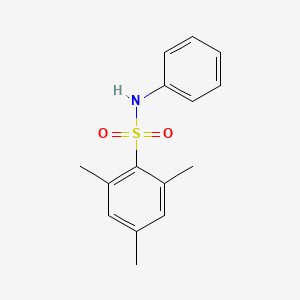
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as EMT or EMT-1001, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EMT is a member of the thiophene carboxamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and nuclear factor kappa B (NF-κB). It also modulates the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is its ability to modulate multiple pathways involved in various diseases. This makes it a potential candidate for the treatment of a wide range of diseases. However, one limitation of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide in animal models and humans.
Méthodes De Synthèse
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 4-ethyl-5-methyl-3-nitropyridine with thiophene-3-carboxylic acid, followed by reduction with palladium on carbon. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-11-9(2)17-8-12(11)13(16)15-10-5-4-6-14-7-10/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQNAXJWAXYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)

![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5212869.png)

